3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
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Overview
Description
3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms. The compound also features an amino group, a carboxamide group, and a thiophene ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step synthetic routes. One common method includes the condensation of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions
Scientific Research Applications
3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may exhibit different biological activities and chemical properties.
Thiophene derivatives: Compounds like suprofen and articaine, which contain a thiophene ring, are known for their pharmacological properties.
Pyridine derivatives: These compounds, such as nicotinamide and isoniazid, are widely used in medicine and exhibit a range of biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the thieno[2,3-b]pyridine core, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15N3OS3 |
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Molecular Weight |
397.5g/mol |
IUPAC Name |
3-amino-N-(4-methylsulfanylphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H15N3OS3/c1-24-12-6-4-11(5-7-12)21-18(23)17-16(20)13-8-9-14(22-19(13)26-17)15-3-2-10-25-15/h2-10H,20H2,1H3,(H,21,23) |
InChI Key |
ZHQGCFIBPUJMEG-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N |
Origin of Product |
United States |
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